Cas no 332-05-8 (Benzene, 1-chloro-4-[[(4-fluorophenyl)methyl]thio]-)

Benzene, 1-chloro-4-[[(4-fluorophenyl)methyl]thio]-, is a specialized organosulfur compound featuring a chloro-substituted benzene core linked to a fluorobenzylthio moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and fluorophenyl groups enhances its utility in cross-coupling reactions and nucleophilic substitutions, while the thioether bridge offers potential for further functionalization. Its well-defined molecular architecture ensures consistent performance in fine chemical applications. The compound's stability under standard conditions and compatibility with diverse reaction environments make it a reliable choice for research and industrial processes requiring precise structural modifications.
Benzene, 1-chloro-4-[[(4-fluorophenyl)methyl]thio]- structure
332-05-8 structure
Product Name:Benzene, 1-chloro-4-[[(4-fluorophenyl)methyl]thio]-
CAS No:332-05-8
MF:C13H10ClFS
MW:252.734904766083
MDL:MFCD02061341
CID:3941620
PubChem ID:4108975
Update Time:2025-06-07

Benzene, 1-chloro-4-[[(4-fluorophenyl)methyl]thio]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-chloro-4-[[(4-fluorophenyl)methyl]thio]-
    • 1-Fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene
    • (4-CHLOROPHENYL)(4-FLUOROBENZYL)SULFANE
    • SCHEMBL4770520
    • 1-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-FLUOROBENZENE
    • AKOS016027672
    • 1-chloro-4-[(4-fluorophenyl)methylsulfanyl]benzene
    • 1-chloro-4-[(4-fluorobenzyl)sulfanyl]benzene
    • STL289232
    • 332-05-8
    • MDL: MFCD02061341
    • Inchi: 1S/C13H10ClFS/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2
    • InChI Key: KIUQWWIOPQFHGW-UHFFFAOYSA-N
    • SMILES: C1(Cl)=CC=C(SCC2=CC=C(F)C=C2)C=C1

Computed Properties

  • Exact Mass: 252.0175773Da
  • Monoisotopic Mass: 252.0175773Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 25.3Ų

Benzene, 1-chloro-4-[[(4-fluorophenyl)methyl]thio]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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abcr
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abcr
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